Thiethylperazine

Catalog No.
S545195
CAS No.
1420-55-9
M.F
C22H29N3S2
M. Wt
399.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiethylperazine

CAS Number

1420-55-9

Product Name

Thiethylperazine

IUPAC Name

2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine

Molecular Formula

C22H29N3S2

Molecular Weight

399.6 g/mol

InChI

InChI=1S/C22H29N3S2/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24/h4-5,7-10,17H,3,6,11-16H2,1-2H3

InChI Key

XCTYLCDETUVOIP-UHFFFAOYSA-N

SMILES

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C

solubility

WHITE TO FAINTLY YELLOW CRYSTALLINE POWDER; SLIGHT ODOR; FREELY SOL IN WATER; SOL IN METHANOL; PH (FRESHLY PREPARED 1 IN 100 SOLN) BETWEEN 2.8-3.8 /MALATE/
FAINTLY YELLOWISH, FINE, CRYSTALLINE, VOLUMINOUS POWDER; ODORLESS OR HAS VERY SLIGHT ODOR; BITTER TASTE; MELTS @ 183 °C WITH DECOMP; POORLY SOL IN WATER, METHANOL, ABSOLUTE ETHANOL; VERY POORLY SOL IN BENZENE, ETHER, CHLOROFORM /MALEATE/
4.87e-03 g/L

Synonyms

Norzine, Thiethylperazine, Thiethylperazine Malate, Thiethylperazine Maleate (2:1), Torecan

Canonical SMILES

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C

The exact mass of the compound Thiethylperazine is 399.18029 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines. It belongs to the ontological category of N-methylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Dopamine Receptor Antagonist

    Thiethylperazine is a dopamine D2 receptor antagonist. This means it blocks the action of dopamine, a neurotransmitter, at these receptors in the brain []. This property is relevant to research on movement disorders like Parkinson's disease, where dopamine dysfunction is implicated.

  • Understanding Neurotransmission

    Studies investigate how Thiethylperazine affects dopamine signaling pathways and their role in various brain functions. This can provide insights into the complex mechanisms of neurotransmission and how they contribute to different neurological conditions [].

  • Animal Model Studies

    Researchers may use Thiethylperazine in animal models to induce specific dopamine imbalances and study their effects on behavior or physiology. This can be helpful in understanding the role of dopamine in various diseases and developing new treatment strategies [].

Thiethylperazine is an antiemetic medication belonging to the phenothiazine class. Its chemical structure is represented by the formula C22H29N3S2C_{22}H_{29}N_{3}S_{2} and it has a molar mass of approximately 399.62 g/mol . This compound is known for its ability to block various neurotransmitter receptors, including dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), muscarinic acetylcholine receptors (M1-M5), alpha-1 adrenergic receptors, and histamine H1 receptors . Thiethylperazine is marketed under trade names such as Torecan and Norzine .

During its synthesis and metabolism. The primary synthetic pathway involves the Goldberg reaction between 3-(ethylsulfanyl)aniline and 2-chlorobenzoic acid, leading to the formation of diarylamine intermediates. Subsequent steps include thermolytic removal of carboxyl groups and alkylation with 1-(γ-chloropropyl)-4-methylpiperazine in the presence of sodamide to yield thiethylperazine .

Thiethylperazine exhibits significant biological activity as an antagonist at multiple receptor sites. Its primary mechanism involves blocking postsynaptic dopamine D2 receptors in the chemoreceptor trigger zone of the medulla oblongata, which reduces nausea and vomiting stimuli . Additionally, it has been noted for its potential antipsychotic effects due to its activity at serotonin receptors, although it is not marketed for this purpose . The drug also activates the ABCC1 transport protein, which aids in clearing beta-amyloid from the brains of mice, suggesting a role in neuroprotection .

The synthesis of thiethylperazine can be summarized in several key steps:

  • Goldberg Reaction: The reaction between 3-(ethylsulfanyl)aniline and 2-chlorobenzoic acid forms an intermediate diarylamine.
  • Thermolytic Reaction: Removal of carboxyl groups from the anthranilic acid residue.
  • Formation of Phenothiazine: Treatment with sulfur and iodine leads to the production of phenothiazine.
  • Alkylation: The final step involves alkylation with 1-(γ-chloropropyl)-4-methylpiperazine using sodamide as a base to yield thiethylperazine .

Thiethylperazine is primarily used as an antiemetic agent for managing nausea and vomiting associated with various conditions, including:

  • Anesthesia
  • Cancer chemotherapy
  • Radiation therapy
  • Toxin exposure

It is not effective against motion sickness or vertigo but is valued for its sedative properties.

Thiethylperazine interacts with several substances, enhancing effects when combined with central nervous system depressants such as alcohol. This can lead to increased sedation and drowsiness . It may also cause additive effects when used with other medications that influence neurotransmitter systems, which necessitates careful monitoring during co-administration.

Adverse Effects

Common adverse effects include:

  • Drowsiness
  • Dizziness
  • Dry mouth
  • Extrapyramidal symptoms at higher doses or prolonged use .

Thiethylperazine shares structural and pharmacological similarities with other compounds in the phenothiazine class. Here are some notable comparisons:

CompoundStructure SimilarityPrimary UseUnique Features
ChlorpromazineYesAntipsychoticFirst antipsychotic drug; broader use
ProchlorperazineYesAntiemeticMore potent in antiemetic activity
PerphenazineYesAntipsychoticStronger antipsychotic effects
ClozapineYesAntipsychoticUnique for treatment-resistant schizophrenia; lower extrapyramidal symptoms
FluphenazineYesAntipsychoticLong-acting formulation available

Thiethylperazine's unique profile lies in its specific receptor binding affinities and its primary application as an antiemetic rather than an antipsychotic agent, distinguishing it from many other phenothiazines that are primarily used for psychiatric disorders .

Thiethylperazine, a phenothiazine derivative, was first synthesized in the mid-20th century during efforts to expand the therapeutic applications of phenothiazine-based compounds. Its development followed the discovery of chlorpromazine, the prototypical antipsychotic phenothiazine, with researchers aiming to optimize antiemetic efficacy while minimizing sedative effects. The synthesis involves a Goldberg reaction between 3-(ethylsulfanyl)aniline and 2-chlorobenzoic acid, followed by thermolytic decarboxylation and cyclization. Marketed under the brand name Torecan, thiethylperazine gained approval in the 1960s for nausea and vomiting management but was later discontinued in several regions due to shifting therapeutic preferences.

Significance in Pharmacological Research

Thiethylperazine has dual significance:

  • Antiemetic Agent: It became a model for studying dopamine and serotonin receptor interactions, offering insights into chemoreceptor trigger zone (CTZ) modulation.
  • Neurodegenerative Disease Research: Preclinical studies revealed its ability to activate multidrug resistance-associated protein 1 (MRP1/ABCC1), enhancing amyloid-beta (Aβ) clearance in Alzheimer’s disease models. This repositioning from antiemetic to potential neurotherapeutic underscores its versatility in drug discovery.

Classification within the Phenothiazine Family

Thiethylperazine belongs to the piperazine-substituted phenothiazines, distinguished by its:

  • Core structure: A tricyclic phenothiazine backbone.
  • Substituents:
    • Position 2: Ethylthio group (–S–CH₂CH₃).
    • Side chain: 3-(4-methylpiperazin-1-yl)propyl group.This structural configuration confers unique receptor binding profiles compared to other phenothiazines (e.g., chlorpromazine, prochlorperazine), favoring 5-HT₂ receptor antagonism over dopamine D₂ receptors.

The synthesis of thiethylperazine presents several well-established pathways, with the Goldberg reaction route representing the most classical and thoroughly documented approach. The synthetic chemistry of this phenothiazine derivative has evolved significantly since its initial development, incorporating modern catalytic methods and process improvements that enhance both efficiency and selectivity.

Goldberg Reaction Pathway

The Goldberg reaction pathway represents the foundational synthetic approach for thiethylperazine preparation, utilizing copper-mediated coupling chemistry to construct the core phenothiazine framework [1]. This classical method begins with the copper-catalyzed coupling between 3-(ethylsulfanyl)aniline and 2-chlorobenzoic acid, proceeding through a well-defined mechanistic sequence that has been extensively validated in industrial applications.

The initial Goldberg coupling step employs 3-(ethylsulfanyl)aniline as the nucleophilic partner and 2-chlorobenzoic acid as the electrophilic component [1]. The carboxyl group in the anthranilic acid residue serves a dual function, acting both as an activating group for the aromatic substitution and as a removable auxiliary that facilitates subsequent transformations. This coupling reaction typically requires elevated temperatures and copper catalysis to achieve satisfactory conversion rates.

Following the initial coupling, the resulting diarylamine intermediate undergoes thermolytic decarboxylation to remove the activating carboxyl group [1]. This decarboxylation process is crucial for eliminating the electron-withdrawing carboxylic acid functionality, which would otherwise interfere with subsequent cyclization reactions. The thermal treatment effectively produces the desired diphenylamine framework while maintaining the ethylthio substituent in the appropriate position.

The phenothiazine ring formation occurs through treatment with sulfur and iodine, generating predominantly the desired phenothiazine core structure [1]. This cyclization reaction benefits significantly from the presence of the electron-donating ethylthio substituent at the para-position, which enhances the reactivity of the aromatic system toward electrophilic sulfur insertion. The regioselectivity of this cyclization is influenced by both electronic and steric factors, with the ethylthio group directing ring closure to the favored isomer.

The final step involves alkylation with 1-(γ-chloropropyl)-4-methylpiperazine in the presence of sodium amide [1] [2]. This nucleophilic substitution introduces the characteristic piperazine side chain that defines thiethylperazine's pharmacological profile. The reaction conditions typically require an inert atmosphere and elevated temperatures to achieve complete conversion while minimizing side reactions.

Alternative Synthetic Approaches

Beyond the classical Goldberg pathway, several alternative synthetic methodologies have been developed that offer distinct advantages in terms of reaction conditions, substrate scope, and operational simplicity. These modern approaches leverage advances in transition metal catalysis and contemporary synthetic methodology.

Copper-catalyzed domino reactions represent a significant advancement in phenothiazine synthesis, employing aziridine ring opening followed by intramolecular cyclization [3] [4]. This methodology utilizes readily available aziridines and ortho-halothiophenols as starting materials, proceeding through a cascade reaction sequence that constructs the phenothiazine framework in a single operation. The process begins with base-mediated aziridine ring opening by the thiophenol nucleophile, followed by copper-catalyzed Goldberg coupling-cyclization to form the target heterocycle [5].

The optimization of this domino approach has identified ethylenediamine-copper iodide complexes as particularly effective catalysts [4] [5]. The reaction proceeds efficiently with as little as 2.5 mol% copper iodide and 5 mol% ethylenediamine ligand, providing excellent yields of phenothiazine products. Notably, less reactive ortho-chlorothiophenols can also be successfully employed, expanding the substrate scope beyond the more traditional bromo and iodo derivatives.

Iron-catalyzed cross-coupling methodologies have emerged as attractive alternatives that address several limitations of palladium and copper-based systems [6]. These iron-catalyzed domino C-S/C-N cross-coupling reactions offer improved substrate scope, reduced reaction times, and enhanced regioselectivity compared to traditional methods. The iron catalysis approach is particularly valuable for addressing poor regioselectivity issues that can plague other catalytic systems.

Transition-metal-free synthetic approaches have gained prominence due to growing concerns about metal contamination in pharmaceutical applications [7]. These methods typically employ iodine-containing reagents to promote three-component coupling reactions, starting from simple cyclohexanones, elemental sulfur, and inorganic ammonium salts. The metal-free conditions offer significant advantages for applications where trace metal content must be minimized, particularly in pharmaceutical manufacturing.

Microwave-assisted synthesis has been successfully applied to accelerate phenothiazine formation reactions [8]. These approaches leverage the rapid heating capabilities of microwave technology to reduce reaction times dramatically while maintaining high yields. The microwave methodology is particularly effective for heterogeneous catalysis systems employing metal ions supported on commercial polymeric resins.

Regioselective Functionalization Strategies

The regioselective functionalization of phenothiazines presents unique challenges due to the multiple reactive sites available within the tricyclic framework. The electron-rich nature of the phenothiazine core makes it susceptible to electrophilic attack at various positions, necessitating careful control of reaction conditions and reagent selection to achieve desired selectivity patterns.

Direct functionalization at the 2-position of phenothiazines has been extensively studied, with several regioselective protocols developed for introducing sulfur-containing substituents [9] [10]. The process typically involves the protection of the nitrogen atom with an acyl group, followed by treatment with sulfonating agents such as sulfuric acid, sulfuric anhydride, chlorosulfonic acid, or oleum [10]. This approach enables the direct introduction of mercapto groups at the 2-position, which can subsequently be alkylated to introduce ethylthio substituents.

The regioselectivity of phenothiazine functionalization is significantly influenced by the electronic properties of existing substituents [11]. Computational studies have demonstrated that the remarkable regioselectivity observed in C-H functionalization reactions can be rationalized through analysis of frontier molecular orbital interactions and steric accessibility factors. Gold-catalyzed carbene transfer reactions, for example, show exceptional selectivity for functionalization at the para-position relative to the nitrogen atom.

Nucleophilic aromatic substitution strategies provide another avenue for regioselective phenothiazine modification [12] [13]. These approaches typically employ polyfluoroarene electrophiles that undergo selective substitution with phenothiazine nucleophiles under mild basic conditions. The regioselectivity is governed by the electron-withdrawing nature of the fluorine substituents and the inherent nucleophilicity of the phenothiazine nitrogen atom.

The utilization of protecting group strategies enables the temporary masking of reactive sites, allowing for selective functionalization at alternative positions [14]. N-alkylation reactions of phenothiazines can be controlled through the strategic use of readily removable protecting groups, enabling the introduction of functionalized alkyl chains that can be further elaborated through post-synthetic modifications.

Electrophilic aromatic substitution reactions on phenothiazines often proceed with predictable regioselectivity patterns dictated by the electron-donating nature of the sulfur and nitrogen heteroatoms [15]. The preparation of substituted phenothiazines through tandem electrophilic and nucleophilic aromatic substitution reactions has been demonstrated, with bromination occurring preferentially at the 3- and 7-positions under appropriate conditions.

Process Optimization

The optimization of thiethylperazine synthesis requires careful consideration of multiple parameters including temperature, catalyst loading, solvent selection, and reaction atmosphere. Modern process development efforts focus on maximizing yield and selectivity while minimizing reaction time and waste generation.

Temperature optimization represents a critical balance between reaction rate and product stability [16]. The Goldberg reaction pathway typically operates between 100-180°C, with higher temperatures accelerating the coupling reaction but potentially leading to decomposition of sensitive intermediates. Alternative catalytic methods often permit operation at lower temperatures (60-120°C), reducing energy requirements and improving selectivity profiles.

Catalyst loading optimization has demonstrated that effective thiethylperazine synthesis can be achieved with reduced catalyst quantities compared to traditional protocols [4] [5]. Modern copper-catalyzed domino reactions function efficiently with as little as 2.5 mol% copper iodide, representing a significant reduction from earlier methods that required 10 mol% or higher catalyst loadings. This reduction in catalyst usage provides both economic and environmental benefits.

Solvent system selection profoundly influences both reaction rate and product selectivity [5]. Traditional Goldberg reactions employ high-boiling solvents such as xylene or dioxane to achieve the necessary reaction temperatures. However, alternative methods have demonstrated effective synthesis in a broader range of solvents, including lower-boiling systems that facilitate product isolation and purification.

The implementation of flow chemistry approaches offers significant advantages for process optimization and scale-up [17]. Continuous flow reactors enable precise control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles compared to batch processing. Flow methods are particularly advantageous for reactions involving hazardous reagents or requiring precise temperature control.

One-pot synthesis strategies have been developed to minimize isolation and purification steps [16]. These methods combine multiple synthetic transformations in a single reaction vessel, reducing material losses and improving overall process efficiency. The one-pot approach is particularly valuable for industrial applications where process simplification translates directly to cost savings.

Atmospheric control represents another important optimization parameter, with many phenothiazine syntheses requiring inert atmosphere conditions to prevent oxidative degradation [5]. The use of nitrogen or argon atmospheres is particularly important during high-temperature operations and when employing air-sensitive catalysts or reagents.

Intermediate Compounds in Synthesis

The synthesis of thiethylperazine proceeds through a series of well-characterized intermediate compounds, each playing a specific role in the overall transformation sequence. Understanding the properties and reactivity of these intermediates is crucial for process optimization and troubleshooting.

The initial intermediate in the Goldberg pathway, formed from the coupling of 3-(ethylsulfanyl)aniline and 2-chlorobenzoic acid, represents a crucial branch point in the synthesis [1]. This diarylamine intermediate must be sufficiently stable under the reaction conditions to permit isolation or direct telescoping to the subsequent decarboxylation step. The presence of the carboxylic acid functionality provides both activation for the coupling reaction and a handle for subsequent removal.

The phenothiazine core intermediate, generated after thermolytic decarboxylation, represents the basic tricyclic framework that defines the phenothiazine class [1]. This intermediate typically exhibits enhanced stability compared to the carboxylic acid precursor, allowing for more flexible handling and purification protocols. The electronic properties of this core intermediate are significantly influenced by the ethylthio substituent, which modulates both reactivity and selectivity in subsequent transformations.

2-Ethylthiophenothiazine, formed through sulfur-iodine mediated cyclization, represents the penultimate intermediate in the synthetic sequence [1]. This compound contains the complete phenothiazine framework with the characteristic ethylthio substituent properly positioned. The stability and purity of this intermediate are critical factors determining the success of the final alkylation step.

The piperazine alkylating agent, 1-(γ-chloropropyl)-4-methylpiperazine, requires careful handling due to its reactivity toward nucleophiles [1] [2]. This intermediate can undergo competing side reactions if not properly stored and utilized under appropriate conditions. The alkyl halide functionality is sufficiently reactive to permit efficient substitution under basic conditions while remaining stable during normal storage.

Alternative synthetic pathways generate different sets of intermediates with distinct stability and reactivity profiles. Copper-catalyzed domino reactions proceed through aziridine ring-opened intermediates that subsequently undergo intramolecular cyclization [4] [5]. These intermediates are typically not isolated but rather consumed in situ during the cascade reaction sequence.

The characterization and monitoring of synthetic intermediates rely heavily on spectroscopic and chromatographic methods [18]. Modern analytical techniques enable real-time monitoring of reaction progress and intermediate formation, facilitating process optimization and quality control. The development of reliable analytical methods for intermediate compounds is essential for both research and manufacturing applications.

Purification strategies for synthetic intermediates must balance recovery yield with purity requirements [2]. Many intermediates can be purified through conventional techniques such as recrystallization, column chromatography, or distillation. However, some intermediates may require specialized purification methods due to thermal sensitivity or chemical instability.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from acetone

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Exact Mass

399.18029028 g/mol

Monoisotopic Mass

399.18029028 g/mol

Boiling Point

227 °C @ 0.01 mm Hg

Heavy Atom Count

27

LogP

5.41
5.41 (LogP)
5.41 @ 25 °C
5

Appearance

Solid powder

Melting Point

62-64 °C
Crystals from ethanol; MP: 214-216 °C /Dihydrochloride/
Crystals from ethanol; MP: 139 °C /Dimalate/
62 - 64 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8ETK1WAF6R

Related CAS

1179-69-7 (maleate (1:2))
52239-63-1 (malate (1:2))

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (80%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment or relief of nausea and vomiting.

Therapeutic Uses

Antiemetics; Dopamine Antagonists
EXPTL USE (VET): THE EFFECT OF THIETHYLPERAZINE ON VESTIBULAR NYSTAGMUS IN RABBITS WAS INVESTIGATED. THE NYSTAGMUS WAS PROVOKED BY MEANS OF A TORSION SWING. A CLEAR SUPPRESSIVE EFFECT BUT LESS STRONG & SHORTER THAN CINNARIZINE & SULPIRIDE WAS SEEN WITH THIETHYLPERAZINE.
EXPTL USE (VET): DOGS FED 0.4 KG DOG FOOD WERE THEN INJECTED WITH 0.86 MG/KG THIETHYLPERAZINE IM & IRRADIATED BY (60)CO TELETHERAPY UNIT. THE DOSE OF RADIATION CAUSING EMESIS IN 50% (ED50) OF CONTROL DOGS WAS 170 RAD. ED50 WAS INCR TO 320 RAD BY THIETHYLPERAZINE.
A PHENOTHIAZINE ANTIEMETIC EFFECTIVE IN RELIEF OF NAUSEA & VOMITING FROM VARIOUS CAUSES. IT IS ALSO POSSIBLY EFFECTIVE FOR MGMNT OF VERTIGO. /MALEATE/
For more Therapeutic Uses (Complete) data for ETHYLTHIOPERAZINE (12 total), please visit the HSDB record page.

Pharmacology

Thiethylperazine, an atypical antipsychotic agent, is used to treat both negative and positive symptoms of schizophrenia, acute mania with bipolar disorder, agitation, and psychotic symptoms in dementia. Future uses may include the treatment of obsessive-compulsive disorder and severe behavioral disorders in autism. Structurally and pharmacologically similar to clozapine, Thiethylperazine binds to alpha(1), dopamine, histamine H1, muscarinic, and serotonin type 2 (5-HT2) receptors.
Thiethylperazine is a piperazine phenothiazine derivative and a dopamine antagonist used as antiemetic. Thiethylperazine blocks postsynaptic dopamine 2 (D2) receptors in the medullary chemoreceptor trigger zone (CTZ), thereby decreasing stimulation of the vomiting center in the brain. Peripherally, thiethylperazine blocks the vagus nerve in the gastrointestinal tract. In addition, this agent also shows antagonistic activities mediated through muscarinic receptors, H1-receptors, and alpha(1)-receptors.

MeSH Pharmacological Classification

Antiemetics

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AD - Phenothiazine derivatives
R06AD03 - Thiethylperazine

Mechanism of Action

Thiethylperazine is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha(1)-receptors, and histamine H1-receptors. Thiethylperazine's antipsychotic effect is due to antagonism at dopamine and serotonin type 2 receptors, with greater activity at serotonin 5-HT2 receptors than at dopamine type-2 receptors. This may explain the lack of extrapyramidal effects. Thiethylperazine does not appear to block dopamine within the tubero-infundibular tract, explaining the lower incidence of hyperprolactinemia than with typical antipsychotic agents or risperidone. Antagonism at muscarinic receptors, H1-receptors, and alpha(1)-receptors also occurs with thiethylperazine.
THERE IS AN ADENYLATE CYCLASE IN LIMBIC SYSTEM, AS WELL AS IN CAUDATE NUCLEUS, THAT IS SPECIFICALLY ACTIVATED BY DOPAMINE. ...ACTIVATION OF...ENZYME IS... BLOCKED BY...PHENOTHIAZINES. ...THERAPEUTIC EFFICACY & SIDE EFFECTS MAY RELATE TO INHIBITION OF DOPAMINE ACTIVATION OF ADENYLATE CYCLASE. /PHENOTHIAZINES/
...PHENOTHIAZINES, BLOCK DOPAMINE RECEPTORS & INCR TURNOVER RATE OF DOPAMINE IN CORPUS STRIATUM. INCR TURNOVER RATE IS BELIEVED TO BE RESULT OF NEURONAL FEEDBACK MECHANISM. ...FIRING OF.../IDENTIFIED DOPAMINERGIC NEURONS IN SUBSTANTIA NIGRA & VENTRAL TEGMENTAL AREAS/ IS INCR BY ANTIPSYCHOTIC PHENOTHIAZINES. /PHENOTHIAZINES/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1420-55-9
1179-69-7

Absorption Distribution and Excretion

Thiethylperazine is eliminated in the urine.
APPROX HALF OF METABOLITES OF COMMONLY USED PHENOTHIAZINES ARE FOUND IN URINE & REST IN FECES. 6 MO AFTER DISCONTINUATION OF THESE DRUGS, VARIOUS METABOLITES ARE DETECTABLE IN URINE. /PHENOTHIAZINES/
PHENOTHIAZINE TRANQUILIZERS CROSS PLACENTA RAPIDLY, & THEY HAVE BEEN MEASURED FOR MANY YR IN URINE & TISSUES OF NEONATES OF TREATED MOTHERS, BUT VERY LOW BLOOD LEVELS OF MOTHERS & FETUSES HAVE BEEN MEASURED ONLY RECENTLY... /PHENOTHIAZINES/

Metabolism Metabolites

IN PRINCIPLE, METABOLITES OF THIETHYLPERAZINE SIMILAR TO THOSE OF THIORIDAZINE SEEM TO BE FORMED. A LARGE PROPORTION OF THE DOSE IS SECRETED INTO BILE AS GLUCURONIDES.
... METAB ... ARE OXIDATIVE PROCESSES MEDIATED LARGELY BY GENETICALLY CONTROLLED HEPATIC MICROSOMAL OXIDASES & CONJUGATION PROCESSES. /PHENOTHIAZINES/

Wikipedia

Thiethylperazine

Drug Warnings

IT SHOULD NOT BE USED IN PREGNANCY OR CHILDREN UNDER 12 YEARS OF AGE. OTHER CONTRAINDICATIONS & SIDE EFFECTS ARE THE SAME AS THOSE FOR OTHER PHENOTHIAZINES. /MALEATE/
THESE AGENTS SHOULD BE USED CAUTIOUSLY IN PT WITH SEVERE LIVER DISEASE & SEIZURE DISORDERS & IN ELDERLY PT. /ANTIEMETIC PHENOTHIAZINES/
... PHENOTHIAZINES ... SHOULD BE USED WITH EXTREME CAUTION, IF @ ALL, IN UNTREATED EPILEPTIC PT & IN PT UNDERGOING WITHDRAWAL FROM CENTRAL DEPRESSANT DRUGS SUCH AS ALCOHOL, BARBITURATES, AND BENZODIAZEPINES. PHENOTHIAZINES MAY BE USED IN EPILEPTICS IF MODERATE DOSES ARE ATTAINED GRADUALLY AND IF CONCOMITANT ANTICONVULSANT DRUG THERAPY IS MAINTAINED. /PHENOTHIAZINES/
...PRECAUTIONS SHOULD BE OBSERVED IN USE OF PHENOTHIAZINES FOR NAUSEA & VOMITING AS WITH USE OF POTENT ANALGESICS IN TREATMENT OF PAIN, BECAUSE THEY MAY MASK DIAGNOSTIC SYMPTOMS IN ACUTE SURGICAL CONDITIONS OR NEUROLOGICAL SYNDROMES. /PHENOTHIAZINES/
For more Drug Warnings (Complete) data for ETHYLTHIOPERAZINE (31 total), please visit the HSDB record page.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Bourquin et al, Helv Chim Acta 41, 1072 (1958).
THIETHYLPERAZINE IS REACTED WITH A DOUBLE EQUIMOLAR QUANTITY OF MALIC ACID. /MALATE/
...Reacting 2-(ethylthio)-phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine in presence of sodamide... Base is dissolved in suitable solvent & reacted with double molar quantity of maleic acid... US patent 3,336,197. /Maleate/

Analytic Laboratory Methods

TORECAN DIMALEATE WAS EXTRACTED FROM PILLS & SUPPOSITORIES WITH 0.1 N HCL & DETERMINED BY POLAROGRAPHY.
CHEMICAL CHARACTERIZATION OF THIETHYLPERAZINE DIMALEATE BY MASS SPECTROMETRY WITH POSSIBLE FRAGMENTATION ROUTES.

Interactions

/INTERACTS WITH/...GUANETHIDINE (BLOCKADE OF ANTIHYPERTENSIVE EFFECT); MORPHINE (POTENTIATES SEDATION); MEPERIDINE (INCR RESP DEPRESSION); BARBITURATES & OTHER CNS DEPRESSANTS INCL ALCOHOL (POTENTIATION RESULTING IN INCR SEDATIVE EFFECT OR PROLONGED POST-ANESTHETIC SLEEP TIME)... /MALATE & MALEATE/
/INTERACTS WITH/...LEVODOPA (DECR UPTAKE & EFFECTIVENESS); ANTICONVULSANTS (LOWERS SEIZURE THRESHOLD); PROCARBAZINE (POTENTIATION OF BEHAVIORAL ABNORMALITIES). /MALATE & MALEATE/

Dates

Last modified: 07-15-2023

Vipera ammodytes bites treated with antivenom ViperaTAb: a case series with pharmacokinetic evaluation

Miran Brvar, Tihana Kurtović, Damjan Grenc, Maja Lang Balija, Igor Križaj, Beata Halassy
PMID: 28092984   DOI: 10.1080/15563650.2016.1277235

Abstract

In clinical practice it is difficult to differentiate between V. berus and V. ammodytes venomous bites. In the past this was not a concern, but due to the current shortage in Viperfav™ and European viper venom antiserum availability, V. a. ammodytes venomous bites have recently been treated with ViperaTAb
, which is a pharmaceutical formulation containing a monospecific ovine Fab fragments against the venom of V. berus.
To evaluate ViperaTAb
in V. a. ammodytes envenomations.
This is a prospective case series of three consecutive patients envenomed by V. a. ammodytes snakebite treated with ViperaTAb
. V. ammodytes venom, neurotoxic ammodytoxins, and Fab fragment levels were determined in serum samples and a pharmacokinetic analysis of the antivenom Fab fragments was carried out.
Three patients bitten by V. a. ammodytes with extensive local swelling, neurological symptoms and recurrent thrombocytopenia were treated with ViperaTAb
. V. ammodytes venom was detected in serum of all three patients. Ammodytoxins were detected in the serum of only the most severely envenomed patient who developed neurological symptoms. In the presented moderate cases, a dose of 8 mL of ViperaTAb
reduced swelling and improved systemic effects, such as thrombocytopenia. However, this dose of ViperaTAb
was not effective in the most severely envenomed patient with the highest serum values of V. ammodytes venom. In this case ViperaTAb
did not stop local swelling and it had no effect on neurological signs. ViperaTAb
's systemic clearance, distribution and elimination half-lives were 4.3-13.4 mL/h/kg, 1.2-3.2 h and 14.1-55.4 h, respectively.
In patients envenomed by V. a. ammodytes venom, ViperaTAb
reduces moderate swelling and temporarily improves systemic effects, except neurological symptoms. ViperaTAb
application induces a decrement of V. ammodytes venom level in the blood, but did not affect serum concentration of neurotoxic ammodytoxins in the one patient with measurable concentrations.


[Noncardiogenic pulmonary edema in the course of poisoning with clozapine, ketoprofen and thiethylperazine]

Magdalena Majewska, Małgorzata Kołodziej, Jarosław Szponar, Grzegorz Drelich, Piotr Danielewicz, Halina Kostek
PMID: 23243946   DOI:

Abstract

Pulmonary edema is a severe, potentially fatal clinical condition. It happens, when interstitial fluid is accumulating in the alveoli, impeding proper gas exchange. Typically we distinguish cardiogenic and noncardiogenic pulmonary edema. The article describes the case of severe pulmonary edema, which occurred in a young woman, free of cardiac diseases, about 30 hours after a suicidal drug poisoning (clozapine, ketoprofen, thiethylperazine). Both clozapine and ketoprofen intoxication, may be severe. Complications in these poisonings affect not only the central nervous system, but also the circulatory or respiratory system and may even occur several hours after the overdose of these drugs. The study considered the causes and possible mechanisms of pulmonary edema in poisoning with these drugs.


The influence of thiethylperazine on the absorption of effervescent aspirin in migraine

G Wainscott, T Kaspi, G N Volans
PMID: 22216523   DOI: 10.1111/j.1365-2125.1976.tb00351.x

Abstract

The absorption of effervescent aspirin was studied in three groups of patients during attacks of migraine. The first group received intramuscular thiethylperazine 10 min before effervescent aspirin; the second group received intramuscular metoclopramide 10 min before effervescent aspirin; and the third group received effervescent aspirin alone. Where possible each patient was retested when headache-free but under conditions which were otherwise as similar as possible to those during the acute attack. Intramuscular metoclopramide corrected the impairment of drug absorption that occurred during a migraine attack, whereas thiethylperazine did not. In the group of patients treated with thiethylperazine and aspirin, the impairment of absorption did not correlate with the duration of the symptoms, nor with the severity of the headache and nausea. Patients treated with thiethylperazine and aspirin tended to take longer to recover than those patients treated with metoclopramide and aspirin. However, in the thiethylperazine treated group, the time to recover did not correlate with the salicylate level achieved.


Anaphylactic reaction and unrelated, subsequent, known side effects during therapy with thiethylperazine

Giovanni Rossetti, Françoise Livio, Eliane Roulet, Michael F Hofer
PMID: 16101941   DOI: 10.1111/j.1399-3038.2005.00281.x

Abstract

We report the first case presenting with successive anaphylactic reaction and extra-pyramidal syndrome after treatment with thiethylperazine maleate (thiethylperazine). Both reactions were caused due to this anti-emetic drug, but an additive effect of clemastine fumarate, prescribed to treat the anaphylactic reaction, is suggested by the sequence of events. We discuss the importance of knowing the pharmacological similitudes of common prescribed drugs in order to avoid the occurrence of side effects.


Drug treatment during pregnancy and isolated orofacial clefts in hungary

Erzsébet H Puhó, Melinda Szunyogh, Júlia Métneki, Andrew E Czeizel
PMID: 17328645   DOI: 10.1597/05-208.1

Abstract

To evaluate the possible association between all kinds of drug treatments during pregnancy and isolated cleft lip with or without cleft palate (CL/P) and posterior cleft palate (PCP) in the offspring.
The dataset of the large population-based Hungarian Case-Control Surveillance of Congenital Abnormalities, 1980-1996, was evaluated.
One thousand three hundred seventy-four cases with isolated CL/P and 601 with PCP, plus 38,151 population controls (without birth defects) and 20,868 malformed controls with other defects.
In this observation case-control study the data collection was based on prospective medical records particularly prenatal logbook, retrospective maternal data via a self-reported questionnaire, and home visits of nonresponding mothers.
Isolated CL/P and PCP associated with drug treatments during pregnancy.
An increased risk for isolated CL/P was found in cases born to mothers treated with amoxicillin, phenytoin, oxprenolol, and thiethylperazine during the second and third month of pregnancy, i.e., the critical period of isolated CL/P. Risk of isolated PCP was increased in mothers with oxytetracycline and carbamazepine treatment during the third and fourth month of pregnancy, i.e., the critical period of PCP.
This study confirmed the orofacial cleft (OFC) inducing effect of phenytoin, carbamazepine, oxytetracycline, and thiethylperazine and suggested a possible association between OFCs and oxprenolol and amoxicillin. However, drugs may have only a limited role in the origin of isolated OFCs.


Thiethylperazine-induced parkinsonism: in vivo demonstration of dopamine D2 receptors blockade

C Briani, A Cagnin, F Chierichetti, M Tiberio, L Battistin, G Pizzolato
PMID: 15469457   DOI: 10.1111/j.1468-1331.2004.00844.x

Abstract

Thiethylperazine (Torecan) is a piperazine phenothiazine employed to relieve vertigo. Its use may be associated with extrapyramidal side effects (dystonia, akathisia, tardive dyskinesia) (Sulkava, 1984), but parkinsonism has rarely been described. We describe a woman who, 1 month after the onset of thiethylperazine treatment, developed parkinsonism that disappeared 2 months after withdrawal of the drug. However, cerebral single-photon emission computed tomography (SPECT) with the dopamine (DA) D2 receptors ligand 123I-iodobenzamide (123I-IBZM) revealed a persistent reduced DA D2 receptors activity (by 45%) in the basal ganglia (BG), which may be clinically not effective.


[Effect of thiethylperazine in vertigo]

J S LUMIO
PMID: 14467332   DOI:

Abstract




[VOMITING IN PREGNANCY. PREVENTION AND TREATMENT]

O C LIMA, M T MALTA, J E JORGEFILHO
PMID: 14333695   DOI:

Abstract




THE CONTROL OF VERTIGO BY THIETHYLPERAZINE

W H JOHNSON, P E IRELAND
PMID: 14327025   DOI: 10.1001/archotol.1965.00760010263008

Abstract




STUDIES OF DRUGS GIVEN BEFORE ANAESTHESIA. VI. THE PHENOTHIAZINE DERIVATIVES

J W DUNDEE, J MOORE, W J LOVE, R M NICHOLL, R S CLARKE
PMID: 14314889   DOI: 10.1093/bja/37.5.332

Abstract




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